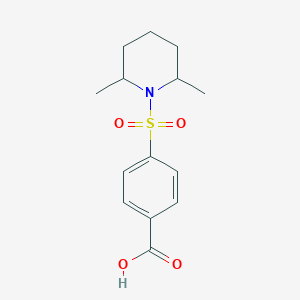

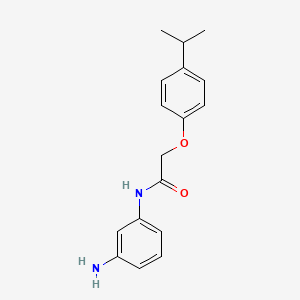

4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

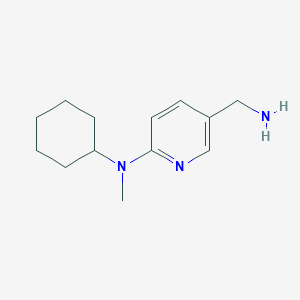

The compound "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid" is a derivative of benzoic acid, which is a fundamental structure in medicinal chemistry due to its presence in a variety of biologically active molecules. The sulfonyl group attached to the benzoic acid core is a common feature in many drug-like compounds, often contributing to the solubility and metabolic stability of the molecule. The presence of the 2,6-dimethylpiperidin-1-yl moiety suggests that the compound could have unique interactions with biological targets, potentially influencing its pharmacological profile.

Synthesis Analysis

The synthesis of related N-sulfonyl anthranilic acids has been achieved through an iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides . This method provides a straightforward approach to generate a variety of N-sulfonyl anthranilic acid derivatives, which are structurally related to "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid". The copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates is another relevant synthetic approach, which employs a bidentate directing group to achieve regioselectivity .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid" can be elucidated through crystallography. For instance, the crystal structure of a related compound, 4-(sulfonylglycine)benzoic acid, has been determined, revealing the importance of hydrogen bonding and intermolecular weak interactions in the stabilization of the crystal structure . These findings can provide insights into the potential molecular interactions and conformations of "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid".

Chemical Reactions Analysis

The reactivity of the sulfonyl group in benzoic acid derivatives is a key aspect of their chemical behavior. The sulfonyl group can participate in various chemical reactions, such as the formation of sulfonamide linkages with amino groups. For example, the creation of amino acid derivatives of benzenesulfonyl chloride has been investigated, demonstrating the potential for forming sulfonamide bonds . Additionally, the electrochemical and chemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine has been explored, highlighting the versatility of the sulfonyl group in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid" can be inferred from related compounds. The presence of the sulfonyl group is known to affect the solubility and acidity of benzoic acid derivatives. The substitution pattern on the benzoic acid ring and the nature of the sulfonyl-bound group can influence the compound's melting point, boiling point, and stability. The anti-inflammatory evaluation of N-sulfonyl anthranilic acids suggests that these compounds can have significant biological activity, which may also be true for "4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid" .

Applications De Recherche Scientifique

1. Metal Extraction and Structural Analysis

Sulfonyl-bridged oligo(benzoic acid)s, including 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid, have been synthesized and studied for their structural properties and potential as metal extractants. X-ray analysis shows the formation of various complex structures through intermolecular hydrogen bonds, and these compounds exhibit high extractability toward lanthanoid ions (Ln3+), suggesting potential applications in metal extraction processes (Morohashi et al., 2014).

2. Drug Metabolism Research

Although related to drug metabolism, it's notable that the oxidative metabolism of novel antidepressants involves the transformation of similar compounds into various metabolites, indicating the potential utility of 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid in understanding the metabolic pathways of drugs (Hvenegaard et al., 2012).

3. Development of Amino Acid Derivatives

Research into amino acid derivatives of compounds structurally similar to 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid has been conducted, with the aim of creating new compounds that might have significant biological applications. These studies are crucial for advancing the field of medicinal chemistry (Riabchenko et al., 2020).

4. Analysis of Benzoic Acid Derivatives

Research on benzoic acid derivatives, including structures similar to 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid, has led to the discovery of compounds with potential anti-inflammatory properties. This research could be fundamental in developing new therapeutic agents (Chen et al., 2008).

5. Synthesis of Sulfonamide Compounds

The synthesis of sulfonamide compounds, which include structures related to 4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid, has been explored. These studies emphasize the potential of these compounds in various biological applications, such as antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).

Propriétés

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-4-3-5-11(2)15(10)20(18,19)13-8-6-12(7-9-13)14(16)17/h6-11H,3-5H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQKRQFZYFUWFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)